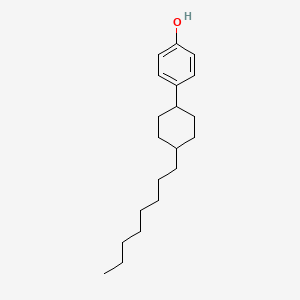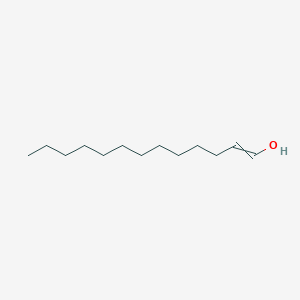
Tridec-1-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridec-1-EN-1-OL, also known as 1-Tridecen-1-ol, is an organic compound with the molecular formula C13H26O. It is a long-chain unsaturated alcohol, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridec-1-EN-1-OL can be synthesized through several methods. One common approach involves the hydroformylation of 1-dodecene, followed by hydrogenation. The hydroformylation process introduces a formyl group to the terminal carbon of the alkene, which is then reduced to an alcohol group through hydrogenation .
Industrial Production Methods
In industrial settings, this compound is typically produced via the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tridec-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tridecanoic acid.
Reduction: It can be reduced to tridecane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Tridecanoic acid.
Reduction: Tridecane.
Substitution: Various halogenated derivatives, depending on the substituent introduced.
Scientific Research Applications
Tridec-1-EN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of Tridec-1-EN-1-OL involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its hydrophobic interactions with lipid bilayers .
Comparison with Similar Compounds
Similar Compounds
1-Tridecene: An unsaturated hydrocarbon with a similar carbon chain length but lacking the hydroxyl group.
Tridecane: A saturated hydrocarbon with the same carbon chain length but no double bond or hydroxyl group.
Tridecanoic acid: A carboxylic acid derivative of Tridec-1-EN-1-OL.
Uniqueness
This compound is unique due to its combination of a long carbon chain, a double bond, and a hydroxyl group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and industrial processes .
Properties
CAS No. |
125301-13-5 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
tridec-1-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h12-14H,2-11H2,1H3 |
InChI Key |
ZPBPWARLHOEQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


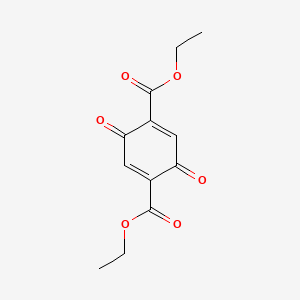
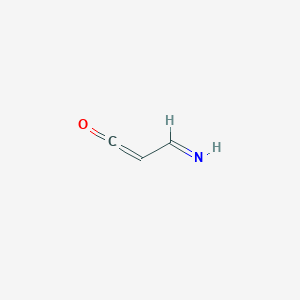

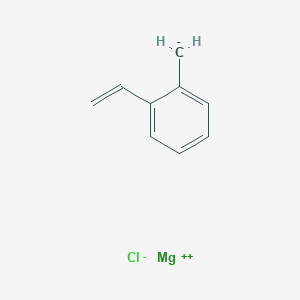
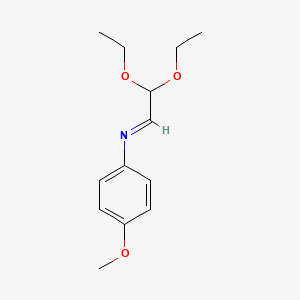
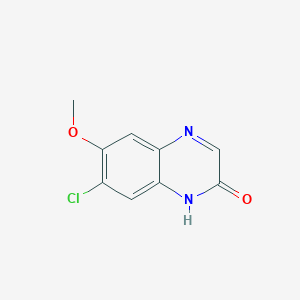
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
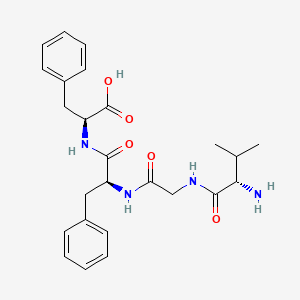
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
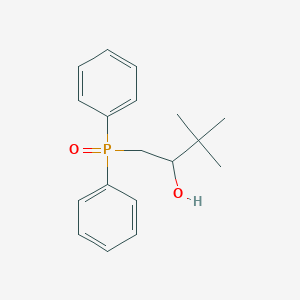
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)
